UCM05 vs. Acyclovir: Superior Potency Against Drug-Resistant HSV-2
In head-to-head antiviral testing, UCM05 demonstrates significantly higher potency against acyclovir (ACV)-resistant HSV-2 strains compared to ACV itself. This differentiation is critical for researchers investigating antiviral strategies against drug-resistant herpesviruses. [1]
| Evidence Dimension | In vitro antiviral potency (IC50) against acyclovir-resistant HSV-2 |
|---|---|
| Target Compound Data | IC50 = 1.03 ± 0.3 µM |
| Comparator Or Baseline | Acyclovir: IC50 = 73.09 ± 1.04 µM |
| Quantified Difference | UCM05 is ~71-fold more potent than acyclovir against the resistant strain |
| Conditions | HeLa cells; RT-qPCR quantification of viral DNA copy number; 24 h post-infection |
Why This Matters
This potency differential establishes UCM05 as a superior tool compound for studying acyclovir-resistant HSV-2 mechanisms and for screening combination therapies where nucleoside analogue resistance is a confounding variable.
- [1] Li S, et al. Small molecule UCM05 inhibits HSV-2 infection via targeting viral glycoproteins and fatty acid synthase with potentiating antiviral immunity. Virol J. 2025 Jul 19;22(1):249. (Table 1 data) View Source
